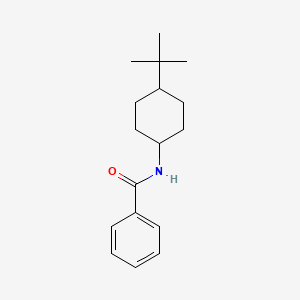
Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of dichloromethane as a solvent and PyBop as a coupling reagent .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions can vary depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. The naphthalen-2-ylmethyl group may interact with various biological targets, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acid derivatives with different protecting groups or aromatic substituents. Examples include:
- Boc-(s)-3-amino-2-(phenylmethyl)propanoic acid
- Fmoc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid
Uniqueness
Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid is unique due to the combination of the Boc protecting group and the naphthalen-2-ylmethyl substituent. This combination provides specific chemical properties and reactivity that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C19H23NO4 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-16(17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
InChI-Schlüssel |
BFBAJLQTONSFEB-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
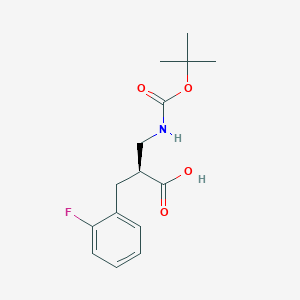
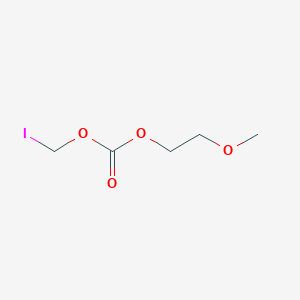
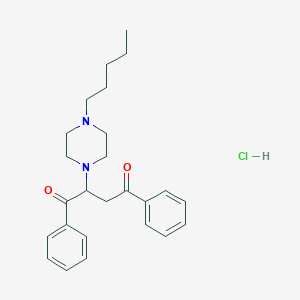
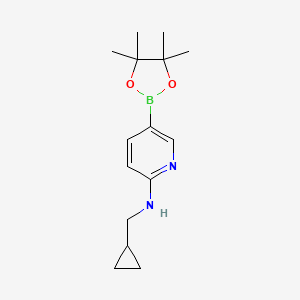

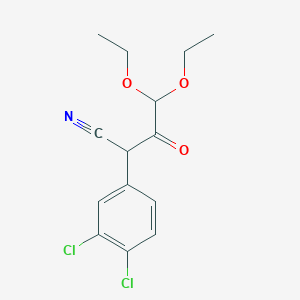
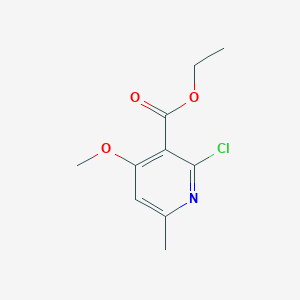
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
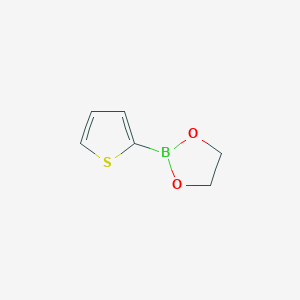

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
